1-Chloro-4-methanesulfonylbutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

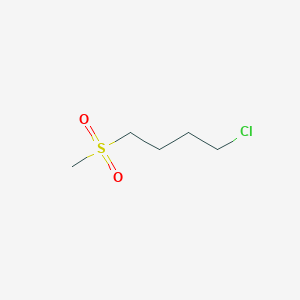

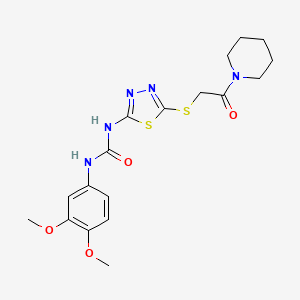

“1-Chloro-4-methanesulfonylbutane” is a chemical compound with the CAS Number: 53394-82-4 . It has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S . It is a solid substance and is stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 . The IUPAC name for this compound is 1-chloro-4-(methylsulfonyl)butane .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a dry environment at 2-8°C . The compound has a molecular weight of 170.66 and its molecular formula is C5H11ClO2S .

Applications De Recherche Scientifique

Synthesis Applications

1-Chloro-4-methanesulfonylbutane plays a role in the synthesis of various compounds. For instance, it has been used in the synthesis of different lignans through the rearrangements of 1,4-diarylbutane-1,4-diols, leading to sub-classes of lignans depending on the aryl groups involved. This process is significant as it leads to the creation of analogues of seco-lignans (Davidson & Barker, 2015).

Chemical Reactions

This compound is also involved in various chemical reactions. It is used in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonates, showcasing its role in complex organic syntheses (Upadhyaya et al., 1997).

Catalysis

The compound has been used as a catalyst in different reactions. For example, it has been used in the addition of sulphenyl chlorides to 3,3-dimethylbutyne, demonstrating control over regioselectivity in chemical processes (Capozzi et al., 1982).

Microbial Metabolism

Methanesulfonic acid, closely related to this compound, plays a role in microbial metabolism. It is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria (Kelly & Murrell, 1999).

Industrial Applications

This compound's derivatives are used in industrial applications, such as in the production of linear alkylbenzenes using methanesulfonic acid as a catalyst. This process is environmentally friendly due to the biodegradability of the catalyst and its recyclability (Luong et al., 2004).

Enzymatic Studies

The compound has been studied in the context of enzymatic reactions, particularly in the investigation of acetylcholinesterase's reaction with methanesulfonyl fluoride, providing insights into enzyme inhibition mechanisms (Kitz & Wilson, 1963).

Mécanisme D'action

The mechanism of action of methanesulfonates, which “1-Chloro-4-methanesulfonylbutane” is a part of, involves their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Safety and Hazards

The safety information for “1-Chloro-4-methanesulfonylbutane” includes several hazard statements: H301-H311-H331-H341 . The precautionary statements include: P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 . The compound is classified as dangerous with GHS06, GHS08 pictograms .

Propriétés

IUPAC Name |

1-chloro-4-methylsulfonylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOQQDOAZADWAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)